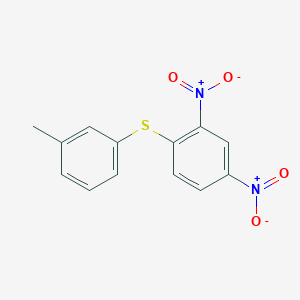

![molecular formula C17H24O4 B11950668 2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)

2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 2-[(1-tert-butyl-3-méthylbutoxy)carbonyl]benzoïque est un composé organique de formule moléculaire C17H24O4. Il est connu pour sa structure unique, qui comprend un noyau d’acide benzoïque avec un substituant tert-butyl et méthylbutoxycarbonyle. Ce composé est souvent utilisé en synthèse organique et a diverses applications dans la recherche scientifique et l’industrie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 2-[(1-tert-butyl-3-méthylbutoxy)carbonyl]benzoïque implique généralement l’estérification de l’acide benzoïque avec le carbonate de tert-butyl 3-méthylbutyle. La réaction est généralement réalisée en présence d’un catalyseur tel que la dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) dans des conditions douces . La réaction se déroule par la formation d’un intermédiaire O-acylisourée, qui réagit ensuite avec l’alcool pour former l’ester .

Méthodes de production industrielle

Dans les milieux industriels, la production de l’acide 2-[(1-tert-butyl-3-méthylbutoxy)carbonyl]benzoïque peut être réalisée à l’aide de systèmes de microréacteurs à flux. Cette méthode permet une synthèse plus efficace, polyvalente et durable par rapport aux procédés discontinus traditionnels . L’utilisation de systèmes de microréacteurs à flux garantit un meilleur contrôle des conditions réactionnelles et des rendements plus élevés.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 2-[(1-tert-butyl-3-méthylbutoxy)carbonyl]benzoïque subit diverses réactions chimiques, notamment :

Estérification : Le composé peut être synthétisé par des réactions d’estérification impliquant l’acide benzoïque et le carbonate de tert-butyl 3-méthylbutyle.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe tert-butyle peut être remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Dicyclohexylcarbodiimide (DCC) : Utilisé comme agent de couplage dans les réactions d’estérification.

4-Diméthylaminopyridine (DMAP) : Agit comme catalyseur dans les réactions d’estérification.

Acides et bases : Utilisés dans les réactions d’hydrolyse pour décomposer le groupe ester.

Principaux produits formés

Acide carboxylique : Formé par l’hydrolyse du groupe ester.

Alcool : Formé en même temps que l’acide carboxylique lors de l’hydrolyse.

4. Applications de la recherche scientifique

L’acide 2-[(1-tert-butyl-3-méthylbutoxy)carbonyl]benzoïque a plusieurs applications dans la recherche scientifique, notamment :

Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

Applications De Recherche Scientifique

2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the development of new materials with specific properties.

Mécanisme D'action

Le mécanisme d’action de l’acide 2-[(1-tert-butyl-3-méthylbutoxy)carbonyl]benzoïque implique sa réactivité en tant qu’ester. Le composé peut subir une hydrolyse pour libérer l’acide carboxylique et l’alcool correspondants, qui peuvent ensuite participer à d’autres réactions chimiques . Les cibles moléculaires et les voies impliquées dépendent des réactions spécifiques et des applications dans lesquelles le composé est utilisé.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-[(3-méthylbutoxy)carbonyl]benzoïque : Structure similaire mais sans le groupe tert-butyle.

Acide 1,2-benzènedicarboxylique, mono [1-(1,1-diméthyléthyl)-3-méthylbutyl] ester : Un autre dérivé d’ester de l’acide benzoïque avec un motif de substitution similaire.

Unicité

L’acide 2-[(1-tert-butyl-3-méthylbutoxy)carbonyl]benzoïque est unique en raison de la présence à la fois de groupes tert-butyle et méthylbutoxycarbonyle, qui confèrent une réactivité et des propriétés spécifiques. Cela le rend précieux dans diverses applications synthétiques et industrielles .

Propriétés

Formule moléculaire |

C17H24O4 |

|---|---|

Poids moléculaire |

292.4 g/mol |

Nom IUPAC |

2-(2,2,5-trimethylhexan-3-yloxycarbonyl)benzoic acid |

InChI |

InChI=1S/C17H24O4/c1-11(2)10-14(17(3,4)5)21-16(20)13-9-7-6-8-12(13)15(18)19/h6-9,11,14H,10H2,1-5H3,(H,18,19) |

Clé InChI |

FMNVVYQPCKUNGU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C(C)(C)C)OC(=O)C1=CC=CC=C1C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate](/img/structure/B11950596.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)

![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)